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Compound of Interest

Compound Name: GSK3-IN-6

Cat. No.: B1672484 Get Quote

A detailed analysis of GSK3-IN-6's inhibitory concentration (IC50) in comparison to other

prominent GSK3 inhibitors, complete with experimental protocols and pathway visualizations to

aid in research and drug development.

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that is a

pivotal regulator in a multitude of cellular processes, including glycogen metabolism, cell cycle

progression, and proliferation.[1] It exists in two isoforms, GSK3α and GSK3β, which share a

high degree of homology in their catalytic domains.[2] GSK3's integral role in various signaling

pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, has made it a significant target in

drug discovery for a range of diseases, including cancer, neurodegenerative disorders, and

metabolic diseases.[1]

This guide provides a comparative analysis of the potency of GSK3-IN-6, a CNS-penetrated

GSK3 inhibitor, against other well-known inhibitors. The central metric for this comparison is the

half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.

Comparative Potency of GSK3 Inhibitors
The potency of GSK3-IN-6 is presented below in comparison with a selection of alternative

GSK3 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce

the activity of the GSK3α and GSK3β isoforms by 50%.
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Inhibitor GSK3α IC50 (nM) GSK3β IC50 (nM) Notes

GSK3-IN-6 29 24 CNS penetrated.[3]

LY2090314 1.5 0.9

Highly potent and

selective ATP-

competitive inhibitor.

[4][5]

Laduviglusib (CHIR-

99021)
10 6.7

Potent, selective, and

orally active.[5]

COB-187 22 11
Highly potent and

selective inhibitor.[2]

TWS119 - 30
Induces neuronal

differentiation.[4][5]

SB216763 34.3 34.3
Potent and selective.

[4]

Tideglusib 908 502
Irreversible inhibitor.

[2]

AZD1080 6.9 (Ki) 31 (Ki)
Orally active and brain

permeable.[4]

BIO (GSK-3 Inhibitor

IX)
5 5

Also a pan-JAK

inhibitor.[4][5]

Note: IC50 values can vary depending on the assay conditions. The data presented is for

comparative purposes.

Key Signaling Pathways Involving GSK3
GSK3 is a critical node in several signaling cascades. Understanding these pathways is

essential for contextualizing the effects of inhibitors.

Wnt/β-catenin Signaling Pathway
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In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-

catenin, targeting it for proteasomal degradation. Wnt signaling inhibits this complex, leading to

the stabilization and nuclear translocation of β-catenin, where it activates target gene

transcription.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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